An In-depth Technical Guide to the Synthesis and Characterization of Hydroxylated Repaglinide Metabolites
An In-depth Technical Guide to the Synthesis and Characterization of Hydroxylated Repaglinide Metabolites
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of the primary hydroxylated metabolite of Repaglinide. A critical clarification in recent scientific literature has correctly identified the principal metabolite formed by the cytochrome P450 enzyme CYP2C8 as 4'-Hydroxy Repaglinide, correcting previous reports that misidentified it as 3'-Hydroxy Repaglinide. This guide will focus on the biosynthesis and characterization of the accurately identified 4'-Hydroxy Repaglinide, while also referencing the 3'-hydroxy isomer that was used as a synthetic standard for structural confirmation.
Introduction to Repaglinide and its Metabolism
Repaglinide is an oral antidiabetic drug used to manage type 2 diabetes.[1][2] It stimulates the release of insulin from pancreatic β-cells by closing ATP-dependent potassium channels.[1] The metabolism of Repaglinide is a crucial aspect of its pharmacokinetic profile and is primarily carried out in the liver by cytochrome P450 enzymes, specifically CYP2C8 and CYP3A4.[1][2][3][4] These enzymes convert Repaglinide into several metabolites, the most prominent of which are an oxidized dicarboxylic acid (M2), an aromatic amine (M1), and a hydroxylated derivative on the piperidine ring (historically referred to as M4).[1][3][5]
A pivotal study has demonstrated that the hydroxylation of the piperidine ring, a key metabolic pathway mediated by CYP2C8, occurs at the 4-position, yielding 4'-Hydroxy Repaglinide.[1] Previous literature had incorrectly assigned this hydroxylation to the 3-position.[1] The definitive structural elucidation was achieved through high-resolution mass spectrometry and 1D/2D NMR spectroscopy of the biosynthesized metabolite, which was then compared to a chemically synthesized standard of 3'-Hydroxy Repaglinide diastereomers.[1] This guide will, therefore, focus on the biosynthesis and characterization of the correctly identified 4'-Hydroxy Repaglinide.
Biosynthesis of 4'-Hydroxy Repaglinide
As a specific chemical synthesis protocol for 4'-Hydroxy Repaglinide is not publicly available in the scientific literature, this section details the in vitro biosynthesis method, which is essential for producing the metabolite for analytical and characterization purposes.
Metabolic Pathway of Repaglinide
The metabolic conversion of Repaglinide is primarily governed by CYP2C8 and CYP3A4 enzymes. CYP2C8 is the principal enzyme responsible for the formation of 4'-Hydroxy Repaglinide (M4), while CYP3A4 primarily catalyzes the formation of the M1 and M2 metabolites.[1][3]
Caption: Metabolic pathway of Repaglinide to its major metabolites.
Experimental Protocol for In Vitro Biosynthesis of 4'-Hydroxy Repaglinide
This protocol is adapted from methodologies described for the enzymatic conversion of Repaglinide.[1][4]
Materials:
-
Repaglinide
-
Recombinant human CYP2C8 enzyme (e.g., in Supersomes™)
-
NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Acetonitrile (ACN)
-
Formic acid (FA)
-
Water, HPLC grade
Procedure:
-
Prepare a stock solution of Repaglinide in a suitable solvent (e.g., methanol or DMSO).
-
In a microcentrifuge tube, combine the phosphate buffer, the NADPH regenerating system, and the recombinant CYP2C8 enzyme.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the Repaglinide stock solution to the pre-incubated mixture to achieve the desired final substrate concentration.
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes). The optimal incubation time should be determined experimentally to ensure sufficient product formation without significant enzyme degradation.
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing a small percentage of formic acid (e.g., 1%).
-
Vortex the mixture vigorously to precipitate the enzyme and other proteins.
-
Centrifuge the mixture at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Carefully collect the supernatant, which contains the metabolites.
-
The supernatant can be directly analyzed by LC-MS/MS or further purified using preparative HPLC to isolate 4'-Hydroxy Repaglinide.
Characterization of 4'-Hydroxy Repaglinide
The structural confirmation and kinetic analysis of 4'-Hydroxy Repaglinide have been performed using a combination of chromatographic and spectroscopic techniques.
Experimental Workflow for Characterization
The following workflow outlines the steps for the characterization of the biosynthesized 4'-Hydroxy Repaglinide.
Caption: Experimental workflow for the biosynthesis and characterization of 4'-Hydroxy Repaglinide.
Analytical Techniques and Data
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is used to separate Repaglinide from its metabolites and to determine their molecular weights. High-resolution mass spectrometry provides accurate mass measurements, which aids in confirming the elemental composition of the metabolites.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D NMR spectroscopy are crucial for the definitive structural elucidation of the hydroxylated metabolite. Techniques such as Heteronuclear Single Quantum Correlation (HSQC) NMR analysis at low temperatures were employed to unequivocally determine the site of hydroxylation as the 4-position of the piperidine ring.[1] This was achieved by comparing the NMR data of the biosynthesized metabolite with that of a synthetic standard of 3'-Hydroxy Repaglinide diastereomers.[1]
Quantitative Data
The following table summarizes the Michaelis-Menten kinetic constants for the formation of 4'-Hydroxy Repaglinide by CYP2C8.
| Enzyme Source | Michaelis Constant (Km) |
| Pooled Human Liver Microsomes | 10.2 µM[1] |
| Recombinant CYP2C8 | 5.4 µM[1] |
Proposed Chemical Synthesis Strategy for 4'-Hydroxy Repaglinide
While a specific, detailed chemical synthesis of 4'-Hydroxy Repaglinide has not been published, a plausible synthetic route can be proposed based on general methods for the synthesis of hydroxylated piperidines. Such a synthesis would be valuable for producing larger quantities of the metabolite for further pharmacological and toxicological studies.
A potential strategy could involve the following key steps:
-
Synthesis of a protected 4-hydroxypiperidine derivative: This could be achieved through various methods, such as the reduction of a corresponding 4-piperidone or the dihydroxylation of a protected tetrahydropyridine precursor.
-
Coupling with the appropriate aromatic precursor: The protected 4-hydroxypiperidine could then be coupled with a suitable electrophilic aromatic compound to form the N-aryl bond present in Repaglinide.
-
Elaboration of the side chain: Subsequent steps would involve the introduction of the remainder of the Repaglinide structure, likely through amide bond formation with (S)-3-methyl-1-phenylbutan-1-amine and the ethoxybenzoic acid moiety.
-
Deprotection: The final step would involve the removal of any protecting groups to yield 4'-Hydroxy Repaglinide.
The development of such a synthetic route would require significant experimental optimization but is a feasible approach for obtaining this important metabolite.
Conclusion
The accurate identification of 4'-Hydroxy Repaglinide as the primary CYP2C8-mediated metabolite of Repaglinide is a significant finding in the study of this antidiabetic drug's metabolism. This technical guide has provided a detailed overview of the biosynthesis of this metabolite, the analytical methods used for its characterization, and the available quantitative data. The clarification of the metabolite's structure is essential for researchers and drug development professionals working on drug-drug interactions, pharmacokinetics, and the safety assessment of Repaglinide. While a chemical synthesis has yet to be reported, the information provided herein serves as a comprehensive resource for the current scientific understanding of this key metabolite.
References
- 1. Human cytochrome P4502C8 metabolizes repaglinide to 4'-hydroxyrepaglinide, not 3'-hydroxyrepaglinide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Repaglinide - Wikipedia [en.wikipedia.org]
- 3. ClinPGx [clinpgx.org]
- 4. CYP2C8 and CYP3A4 are the principal enzymes involved in the human in vitro biotransformation of the insulin secretagogue repaglinide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A comprehensive assessment of repaglinide metabolic pathways: impact of choice of in vitro system and relative enzyme contribution to in vitro clearance - PubMed [pubmed.ncbi.nlm.nih.gov]
